6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1785026-50-7
VCID: VC3089876
InChI: InChI=1S/C10H10N4O2/c11-6-3-12-9-7(10(15)16)8(5-1-2-5)13-14(9)4-6/h3-5H,1-2,11H2,(H,15,16)
SMILES: C1CC1C2=NN3C=C(C=NC3=C2C(=O)O)N
Molecular Formula: C10H10N4O2
Molecular Weight: 218.21 g/mol

6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

CAS No.: 1785026-50-7

Cat. No.: VC3089876

Molecular Formula: C10H10N4O2

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid - 1785026-50-7

Specification

CAS No. 1785026-50-7
Molecular Formula C10H10N4O2
Molecular Weight 218.21 g/mol
IUPAC Name 6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Standard InChI InChI=1S/C10H10N4O2/c11-6-3-12-9-7(10(15)16)8(5-1-2-5)13-14(9)4-6/h3-5H,1-2,11H2,(H,15,16)
Standard InChI Key OLPQUTUFRXGEQM-UHFFFAOYSA-N
SMILES C1CC1C2=NN3C=C(C=NC3=C2C(=O)O)N
Canonical SMILES C1CC1C2=NN3C=C(C=NC3=C2C(=O)O)N

Introduction

Physical and Chemical Properties

6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is characterized by specific physicochemical parameters that define its behavior in chemical and biological systems. The compound is identified by the CAS number 1785026-50-7 and is registered in the PubChem database with CID 84683517 .

Basic Physicochemical Parameters

The compound exhibits the following key properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₀N₄O₂
Molecular Weight218.21 g/mol
IUPAC Name6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Standard InChIInChI=1S/C10H10N4O2/c11-6-3-12-9-7(10(15)16)8(5-1-2-5)13-14(9)4-6/h3-5H,1-2,11H2,(H,15,16)
Standard InChIKeyOLPQUTUFRXGEQM-UHFFFAOYSA-N
SMILESC1CC1C2=NN3C=C(C=NC3=C2C(=O)O)N

Structural Features

The compound possesses several distinct structural features that contribute to its chemical behavior and potential biological activity:

  • A fused ring system comprising pyrazolo[1,5-a]pyrimidine scaffold

  • A cyclopropyl substituent at the 2-position of the pyrazolopyrimidine system

  • An amino group at the 6-position

  • A carboxylic acid group at the 3-position

The strategic positioning of these functional groups creates a molecule with potential hydrogen bonding capabilities through the amino and carboxylic acid groups, while the cyclopropyl moiety provides hydrophobicity and potential metabolic stability.

Structural Characteristics

Molecular Architecture

The pyrazolo[1,5-a]pyrimidine core represents a bicyclic heterocyclic system with significant importance in medicinal chemistry. This scaffold provides rigidity to the molecule, which can facilitate binding to biological targets through a well-defined three-dimensional structure.

Structure-Activity Relationships

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a privileged structure in medicinal chemistry, particularly in kinase inhibitor development. The strategic placement of functional groups around this scaffold can significantly influence:

  • The rigid scaffold facilitates binding to biological targets through:

    • Hydrogen bonding interactions via the amino and carboxyl groups

    • π-π stacking interactions through the aromatic system

    • Hydrophobic interactions via the cyclopropyl group

Conformational Analysis

The cyclopropyl substituent introduces a three-dimensional aspect to the otherwise planar pyrazolopyrimidine system. This structural feature can influence:

Synthesis Pathways

General Synthetic Approaches

The synthesis of compounds like 6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves multistep reactions starting from pyrazole derivatives. A generalized synthesis pathway would involve:

  • Formation of the pyrazole ring system

  • Introduction of the cyclopropyl group

  • Construction of the pyrimidine ring

  • Installation of the amino group at the 6-position

  • Functionalization of the 3-position with the carboxylic acid group

These steps are typically optimized based on reaction conditions such as temperature, catalysts, and solvents to achieve high yields and purity.

Biological Activities and Applications

Structure-Based Drug Design Opportunities

The compound's well-defined structure with multiple functional groups provides opportunities for structure-based drug design approaches:

  • The carboxylic acid group can be modified to create esters or amides with improved pharmacokinetic properties

  • The amino group offers a site for introducing additional functionality

  • The cyclopropyl group can be replaced with other cycloalkyl or heterocyclic groups to optimize binding interactions

Research Findings and Related Compounds

Comparison with Related Structures

Several compounds structurally related to 6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid have been studied:

  • 2-Aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 1394003-86-1) shows high structural similarity but lacks the cyclopropyl group at position 2 and the amino group is positioned differently

  • 2-Amino-6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 1613191-77-7) differs by having a fluoro substituent instead of the cyclopropyl group

  • 5-Cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS: 1340178-78-0) has a similar cyclopropyl group but at position 5, lacks the amino group, and has the carboxylic acid at position 7

These structural analogs provide insights into how positional changes of functional groups impact properties and potential biological activities.

Research Context

Research on pyrazolo[1,5-a]pyrimidine derivatives has shown promising results in various therapeutic areas:

  • A pyrazolo[1,5-b]pyridazine scaffold was identified as a starting point for development of treatments for human African trypanosomiasis

  • Trisubstituted pyrazolo[1,5-a]pyrimidine compounds have been developed as CDK7 inhibitors with potential anticancer properties

  • Pyrazolopyrimidine inhibitors of IRAK4 have been developed for potential anti-inflammatory applications

Binding Interactions

Crystal structure analyses of related compounds have revealed key binding interactions with target proteins:

  • Hinge binding through the pyrazolopyrimidine scaffold

  • Hydrogen bonding through strategically positioned functional groups

  • Hydrophobic interactions through the cyclopropyl moiety

These binding patterns suggest potential mechanisms through which 6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid might interact with biological targets.

Future Directions

Computational Studies

Computational approaches could elucidate:

  • Binding modes with potential protein targets

  • Electronic distribution and reactivity patterns

  • Pharmacophore models to guide further structural optimization

  • Prediction of physicochemical and ADME properties

Biological Evaluation Needs

Comprehensive biological evaluation of 6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid should include:

  • Kinase inhibition profiling against a panel of relevant kinases

  • Cell-based assays to determine effects on signaling pathways

  • Assessment of selectivity over off-target kinases

  • Evaluation of potential toxicity and side effects

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